
5-Bromo-3-(phenylthio)pyridin-2-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemoselective Amination
The compound 5-Bromo-3-(phenylthio)pyridin-2-amine is used in chemoselective amination reactions. For instance, Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated that amination of polyhalopyridines, catalyzed by a palladium-Xantphos complex, predominantly yields amino pyridine products with high chemoselectivity and yield (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Synthesis of Novel Pyridine Derivatives
Gulraiz Ahmad and colleagues (2017) utilized 5-bromo-2-methylpyridin-3-amine, closely related to 5-Bromo-3-(phenylthio)pyridin-2-amine, in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives showed potential as chiral dopants for liquid crystals and demonstrated biological activities such as anti-thrombolytic and biofilm inhibition (Gulraiz Ahmad et al., 2017).
Fluorescence Studies
R. Toche and S. Chavan (2013) investigated the effects of donor-acceptor substituents on the fluorescence behavior of thieno[3, 2-c]pyridine derivatives. This research contributes to the understanding of the fluorescence properties of compounds related to 5-Bromo-3-(phenylthio)pyridin-2-amine (R. Toche & S. Chavan, 2013).
Furopyridines Reactions
S. Shiotani and H. Morita (1992) described the reactions of furopyridines, which are structurally related to 5-Bromo-3-(phenylthio)pyridin-2-amine, with various alkyl lithiums. This research provides insight into the lithiation and substitution reactions of similar compounds (S. Shiotani & H. Morita, 1992).
Propiedades
IUPAC Name |
5-bromo-3-phenylsulfanylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXBIPILRFHEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(phenylthio)pyridin-2-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)
![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)
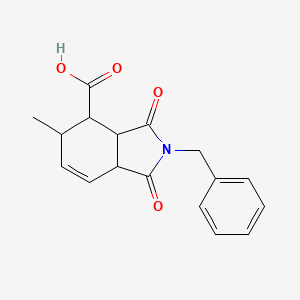


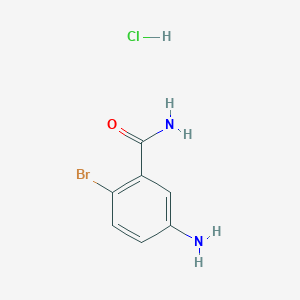
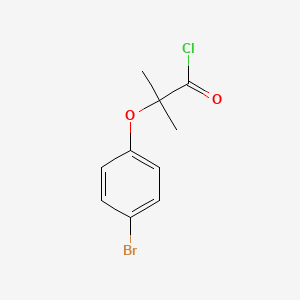
amine dihydrochloride](/img/structure/B1372028.png)
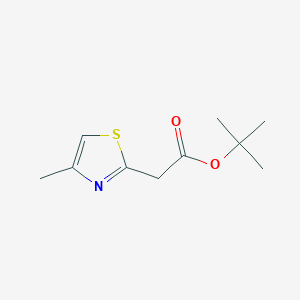
![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)
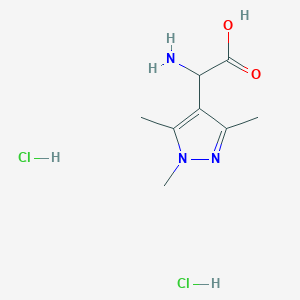
![5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B1372035.png)